molecular formula C18H22N2O2S B2526496 N-(4-methoxyphenethyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide CAS No. 2191265-34-4

N-(4-methoxyphenethyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide

Cat. No.: B2526496
CAS No.: 2191265-34-4
M. Wt: 330.45
InChI Key: WACIFUUCJITVKD-UHFFFAOYSA-N
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Description

N-(4-methoxyphenethyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide is a pyrrolidine-based carboxamide derivative characterized by two key substituents:

  • 4-Methoxyphenethyl group: A lipophilic aromatic moiety with a methoxy (-OCH₃) substituent, which may enhance membrane permeability and modulate electronic interactions in biological systems.
  • Thiophen-3-yl group: A sulfur-containing heterocycle that contributes to π-π stacking interactions and metabolic stability compared to phenyl rings .

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-3-thiophen-3-ylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-22-17-4-2-14(3-5-17)6-9-19-18(21)20-10-7-15(12-20)16-8-11-23-13-16/h2-5,8,11,13,15H,6-7,9-10,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WACIFUUCJITVKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)N2CCC(C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Insights

  • Electron-Donating vs. In contrast, 4-fluoro substituents in Compounds 34 and 39 () withdraw electrons, which may improve target affinity in proteasome inhibition . Thiophene vs. Pyridine/Furan: The thiophene in the target compound offers sulfur-mediated hydrophobic interactions, whereas pyridine () or tetrahydrofuran () groups alter solubility and hydrogen-bonding capacity .
  • Synthetic Accessibility: The target compound’s synthesis likely parallels methods for analogs, such as palladium-catalyzed coupling () or hydrogenation (). However, purification via prep.
  • Biological Performance :

    • Proteasome inhibitors (Compounds 34, 39) demonstrate that pyrrolidine carboxamides tolerate diverse substituents while retaining activity. The target compound’s thiophene may confer metabolic stability over phenyl-based analogs .
    • EthR inhibitors () highlight the role of heterocyclic substituents in boosting antibiotic efficacy, suggesting the target’s thiophene could be advantageous in similar contexts .

Research Implications and Limitations

  • Knowledge Gaps: Direct comparative data on the target compound’s potency, selectivity, or pharmacokinetics are absent in the provided evidence. Structural inferences are drawn from analogs, necessitating experimental validation.
  • Design Recommendations: Introduce electron-withdrawing groups (e.g., fluoro) to balance the methoxy donor effects. Explore solid-state formulations (as in ) to enhance bioavailability .

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